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The table below summarizes the complete dosing and efficacy data for CEP-28122 from the identified study,

which tested the drug on Anaplastic Large-Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer

(NSCLC), and neuroblastoma tumor xenografts in mice [1].

Tumor Model Dose
Frequency
& Route

Treatment
Duration

Efficacy Outcome

Various ALK+
Xenografts (ALCL,

NSCLC, neuroblastoma)

30
mg/kg

Twice daily,
Oral

Not
Specified

Dose-dependent antitumor
activity; complete/near-
complete tumor regressions

Sup-M2 Tumor
Xenografts

55 or

100
mg/kg

Twice daily,

Oral

4 weeks Sustained tumor regression in

all mice; no tumor reemergence
for >60 days post-treatment

Primary Human ALCL
Tumor Grafts

55 or
100

mg/kg

Twice daily,
Oral

2 weeks Sustained tumor regression in
all mice; no tumor reemergence

for >60 days post-treatment

General ALK+ Models
(for target inhibition)

30

mg/kg

Single dose,

Oral

N/A >90% target inhibition (ALK

tyrosine phosphorylation)
sustained for >12 hours

Experimental Protocol Summary
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The following workflow visualizes the key stages of the in vivo efficacy study for CEP-28122.

In Vivo Efficacy Study Workflow for CEP-28122

Start: Implant ALK+ tumor cells
(ALCL, NSCLC, Neuroblastoma)

in immunodeficient mice

Randomize mice into
treatment and control groups

Administer CEP-28122 orally
(Doses: 30, 55, 100 mg/kg, twice daily)

Monitor during treatment:
Tumor volume & animal body weight

Assess endpoints:
Tumor growth inhibition & regression

Post-treatment follow-up:
Monitor for tumor reemergence

Analyze data:
Efficacy and tolerability

Click to download full resolution via product page

Key Methodological Details

Animal Models: The study used immunodeficient mice implanted with human ALK-positive cancer

cells, including SUDHL-1 (ALCL), H3122 (NSCLC), and neuroblastoma models [1].
Dosing Preparation: CEP-28122 was administered orally, but the specific formulation vehicle used

to prepare the drug suspension was not detailed in the available source [1].
Efficacy Assessment: Primary efficacy was determined by measuring tumor volume over time and

comparing it to control groups. A key finding was sustained tumor regression even after treatment
cessation [1].

Tolerability: The study reported that administration of CEP-28122 was well tolerated in mice and
rats, though specific criteria for this assessment were not provided [1].
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Mechanism of Action & Pharmacodynamic Profile

CEP-28122 is a highly potent and selective oral inhibitor of Anaplastic Lymphoma Kinase (ALK). The

diagram below illustrates its mechanism of action and key pharmacodynamic properties.

CEP-28122 Mechanism and Pharmacodynamics

ALK Fusion Oncogene
(e.g., NPM-ALK, EML4-ALK)

Constitutive Signaling Activation

Promotes Tumor Cell
Proliferation & Survival

CEP-28122 Binding
(Potent, Selective ALK Inhibition)

Inhibition of ALK
Autophosphorylation

Blockade of Downstream
STAT3, mTORC1, Akt, Erk1/2

Key Pharmacodynamic Finding:
>90% Target Inhibition for >12 hours

(30 mg/kg single oral dose)

Cytotoxicity & Tumor Regression
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Important Considerations for Application

Confirm Vehicle and Formulation: The exact composition of the dosing vehicle is a critical missing
detail you must confirm from the original primary literature or through empirical testing.

Model Dependency is Key: The efficacy of CEP-28122 is specific to ALK-driven models. The
source notes "marginal antitumor activity" in ALK-negative tumors, so ensure your model's ALK status

is confirmed [1].
Explore Updated Alternatives: As this data is from 2011, CEP-28122 is likely a research tool. For

translational studies, investigate newer, clinically relevant ALK inhibitors like Crizotinib, Ceritinib, or
Alectinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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